molecular formula C14H26O2 B1607107 Undecyl acrylate CAS No. 20690-61-3

Undecyl acrylate

Cat. No.: B1607107
CAS No.: 20690-61-3
M. Wt: 226.35 g/mol
InChI Key: RRLMGCBZYFFRED-UHFFFAOYSA-N
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Description

Undecyl acrylate, also known as undecyl 2-propenoate, is an organic compound with the molecular formula C14H26O2. It is an ester formed from the reaction of undecanol and acrylic acid. This compound is primarily used in the production of polymers and copolymers, which find applications in various industries such as adhesives, coatings, and textiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Undecyl acrylate can be synthesized through the esterification of undecanol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of azeotropic distillation can also be employed to remove water and drive the reaction to completion .

Mechanism of Action

The mechanism of action of undecyl acrylate primarily involves its ability to undergo polymerization and form long-chain polymers. The acrylate group contains a double bond that can participate in free radical polymerization, leading to the formation of poly(this compound). This polymerization process involves the initiation, propagation, and termination steps, where free radicals are generated, react with the monomer, and form long polymer chains .

Comparison with Similar Compounds

  • Butyl acrylate
  • Ethyl acrylate
  • Methyl acrylate
  • Hexyl acrylate

Comparison: Undecyl acrylate is unique due to its longer alkyl chain compared to other acrylates like butyl acrylate or ethyl acrylate. This longer chain imparts different physical properties to the resulting polymers, such as increased hydrophobicity and flexibility. These properties make this compound-based polymers suitable for applications requiring water resistance and flexibility .

Properties

IUPAC Name

undecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h4H,2-3,5-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLMGCBZYFFRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174751
Record name Undecyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20690-61-3
Record name Undecyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20690-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecyl acrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.961
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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